Ortho-Methyl Substitution on the 5-Phenyl Ring: A Key Structural Differentiator from Meta- and Para-Analogs
The target compound features a 2-methylphenyl (ortho-tolyl) group at the 5-position, distinguishing it from the 3-methylphenyl (meta) and 4-methylphenyl (para) regioisomers. This ortho-substitution alters the dihedral angle between the oxadiazole and phenyl rings, influencing molecular conformation and potential interactions with biological targets [1]. While direct biological comparison data for this specific compound versus its regioisomers are not publicly available in peer-reviewed literature, the physicochemical consequence is quantifiable: the ortho-methyl group increases steric hindrance, which can affect binding pocket accommodation and metabolic pathways. This structural feature is a key procurement criterion for researchers designing SAR studies around the oxadiazole scaffold.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-(2-methylphenyl) (ortho-tolyl) |
| Comparator Or Baseline | 5-(3-methylphenyl) (meta-tolyl) and 5-(4-methylphenyl) (para-tolyl) regioisomers |
| Quantified Difference | Steric bulk and electronic effects; no quantitative activity difference available from primary literature. |
| Conditions | Chemical structure analysis; applicable to all biological assays. |
Why This Matters
Procuring the ortho-substituted regioisomer is essential for any SAR study investigating the impact of steric and electronic effects of the 5-aryl group on oxadiazole bioactivity.
- [1] PubChem. 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole. CID 54366090. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
